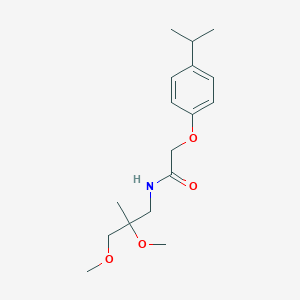

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-4-propylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

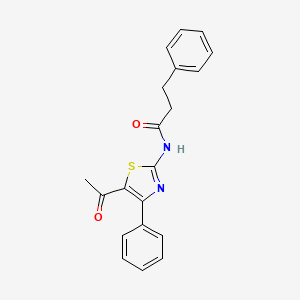

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-4-propylbenzamide, commonly known as FP1, is a chemical compound that has gained widespread attention in the scientific community due to its potential applications in various fields. FP1 is a member of the benzamide family, which is known for its diverse range of biological activities.

Applications De Recherche Scientifique

Heterocyclic Synthesis and Multicomponent Reactions (MCRs)

The compound’s structure contains both a furan ring and a pyridine moiety, making it an interesting candidate for heterocyclic synthesis. Researchers have explored its utility in multicomponent reactions (MCRs), which involve simultaneous bond-forming reactions using simple starting materials. Specifically, the compound has been employed in the one-pot synthesis of polysubstituted furans . These reactions offer advantages such as simplified purification and efficient access to structurally diverse compounds.

Pharmacological and Biological Studies

Furan derivatives play a crucial role in the synthesis of oxygenated natural products. Polysubstituted furans, like our compound of interest, exhibit widespread occurrence in nature. Researchers have investigated their pharmacological and biological activities, leading to the design of synthetic routes for more active heterocyclic compounds. These furans are also valuable as reaction intermediates in total synthesis and the synthetic industry .

Isocyanide-Based Multicomponent Reactions (IMCRs)

Isocyanide-based MCRs (IMCRs) have attracted attention due to their efficiency in synthesizing various heterocyclic compounds. Although several furan derivatives have been synthesized using IMCRs, the specific 4-(4-aryl)-5-(cyclohexylamino)-2-(pyridin-2-yl)furan-3-ylmethanone derivatives have not been explored extensively. Our compound could serve as a valuable building block in this context .

Protodeboronation and Indolizidine Synthesis

Interestingly, the less nucleophilic (3,5-bis(trifluoromethyl)phenyl)lithium has been used for protodeboronation, preventing aryl addition to the lactam moiety. This strategy led to the synthesis of indolizidine compounds, demonstrating the compound’s versatility .

Pyrimidine Derivatives

In related research, benzyl 2-(5-(ethoxycarbonyl)pyridin-2-yl)pyrimidine-5-carboxylate was synthesized, highlighting the compound’s potential in pyrimidine chemistry .

Mécanisme D'action

The mode of action of such compounds often involves interaction with these targets, leading to changes in cellular processes. The affected biochemical pathways can vary widely depending on the specific targets and the nature of the interaction .

Pharmacokinetics, or how the compound is absorbed, distributed, metabolized, and excreted (ADME) in the body, can greatly impact its bioavailability and efficacy. Factors such as solubility, stability, and permeability can influence how much of the compound reaches its target .

The result of the compound’s action can manifest as changes at the molecular and cellular level, such as altered gene expression, enzyme activity, or cellular signaling .

The action environment, including factors like pH, temperature, and the presence of other molecules, can influence the compound’s action, efficacy, and stability .

Propriétés

IUPAC Name |

N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-4-propylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O2/c1-2-3-15-4-6-17(7-5-15)20(23)22-12-16-10-19(13-21-11-16)18-8-9-24-14-18/h4-11,13-14H,2-3,12H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCYCRNSQFCXKJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)NCC2=CC(=CN=C2)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-4-propylbenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(3-Methoxybenzyl)-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline](/img/structure/B2514898.png)

![N-[5-chloro-3-(hydrazinecarbonyl)thiophen-2-yl]acetamide](/img/structure/B2514900.png)

![(E)-N-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-phenylprop-2-enamide](/img/structure/B2514908.png)